molecular formula C5H5N5O B088820 3-methyl-5-(1H-tetrazol-5-yl)isoxazole CAS No. 13600-37-8

3-methyl-5-(1H-tetrazol-5-yl)isoxazole

Cat. No. B088820
CAS RN: 13600-37-8
M. Wt: 151.13 g/mol
InChI Key: GMJGOIWOVGUYSD-UHFFFAOYSA-N
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Description

3-methyl-5-(1H-tetrazol-5-yl)isoxazole is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is a tetrazole-based isoxazole derivative that has shown potential in various fields of research, including medicinal chemistry, pharmacology, and biochemistry.

Mechanism Of Action

The mechanism of action of 3-methyl-5-(1H-tetrazol-5-yl)isoxazole is not fully understood. However, it has been suggested that this compound may act by inhibiting certain enzymes or proteins that are involved in disease processes. It may also act by modulating various physiological systems, such as the immune system or the nervous system.

Biochemical And Physiological Effects

3-methyl-5-(1H-tetrazol-5-yl)isoxazole has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the growth of cancer cells and reduce inflammation. In vivo studies have shown that this compound can modulate various physiological systems, including the cardiovascular, respiratory, and nervous systems.

Advantages And Limitations For Lab Experiments

One of the advantages of using 3-methyl-5-(1H-tetrazol-5-yl)isoxazole in lab experiments is its relative ease of synthesis. This compound is also relatively stable and can be stored for long periods without significant degradation. However, one limitation of using this compound in lab experiments is its limited solubility in aqueous solutions, which may affect its bioavailability and efficacy.

Future Directions

There are several future directions for research on 3-methyl-5-(1H-tetrazol-5-yl)isoxazole. One potential area of research is the development of more potent and selective analogs of this compound for use as drug candidates. Another area of research is the elucidation of the mechanism of action of this compound, which may provide insights into its potential therapeutic applications. Additionally, further studies are needed to investigate the safety and toxicity of this compound in vivo.

Synthesis Methods

The synthesis of 3-methyl-5-(1H-tetrazol-5-yl)isoxazole involves the reaction of 3-methyl-5-isoxazolecarboxylic acid with sodium azide in the presence of a copper catalyst. This reaction results in the formation of the tetrazole ring, which is a key feature of the compound. The synthesis of this compound is relatively simple and has been optimized for large-scale production.

Scientific Research Applications

3-methyl-5-(1H-tetrazol-5-yl)isoxazole has shown potential in various fields of scientific research. In medicinal chemistry, this compound has been investigated for its potential as a drug candidate for the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders. In pharmacology, this compound has been studied for its effects on various physiological systems, including the cardiovascular, respiratory, and nervous systems. In biochemistry, this compound has been investigated for its interactions with proteins and enzymes.

properties

CAS RN

13600-37-8

Product Name

3-methyl-5-(1H-tetrazol-5-yl)isoxazole

Molecular Formula

C5H5N5O

Molecular Weight

151.13 g/mol

IUPAC Name

3-methyl-5-(2H-tetrazol-5-yl)-1,2-oxazole

InChI

InChI=1S/C5H5N5O/c1-3-2-4(11-8-3)5-6-9-10-7-5/h2H,1H3,(H,6,7,9,10)

InChI Key

GMJGOIWOVGUYSD-UHFFFAOYSA-N

SMILES

CC1=NOC(=C1)C2=NNN=N2

Canonical SMILES

CC1=NOC(=C1)C2=NNN=N2

synonyms

1H-Tetrazole,5-(3-methyl-5-isoxazolyl)-(8CI)

Origin of Product

United States

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